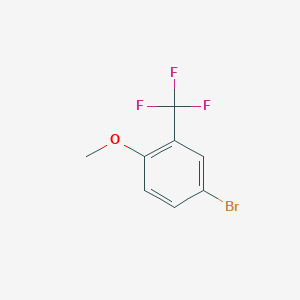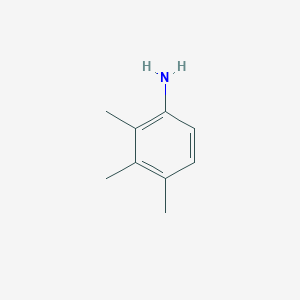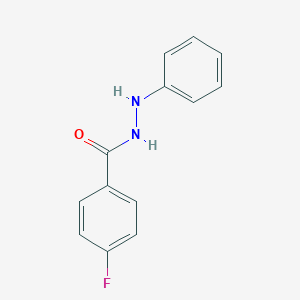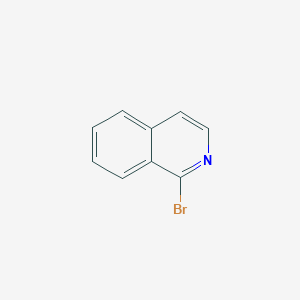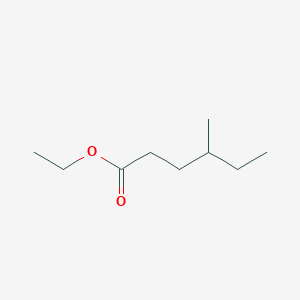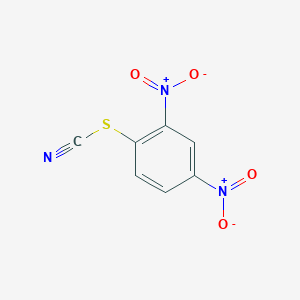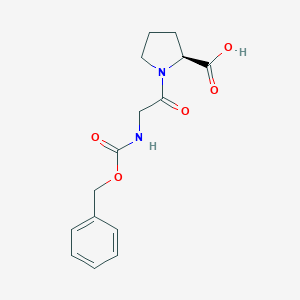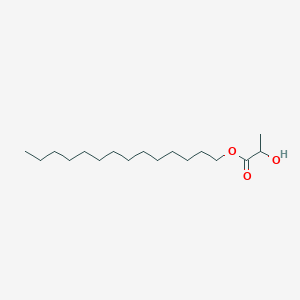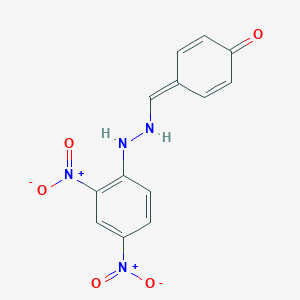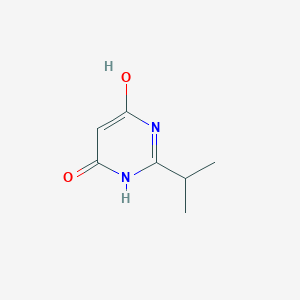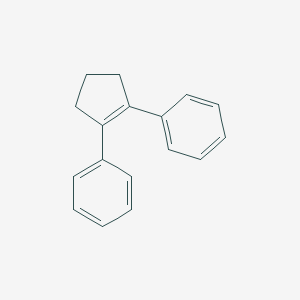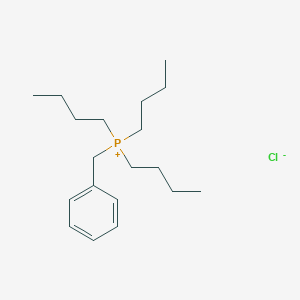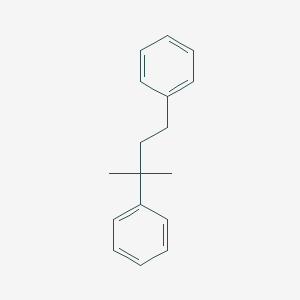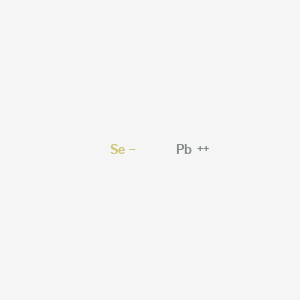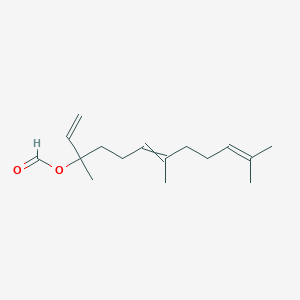
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate, also known as Geranyl formate, is a natural organic compound that is commonly found in various plants, fruits, and essential oils. It is a colorless liquid with a pleasant floral aroma and is widely used in the fragrance and flavor industry. Geranyl formate has also been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology.
Mécanisme D'action
The mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is not fully understood. However, it is believed that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exerts its biological effects by modulating various signaling pathways in cells, including the NF-κB and MAPK signaling pathways. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Effets Biochimiques Et Physiologiques
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exhibits antimicrobial activity against various bacteria and fungi. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has also been shown to exhibit antioxidant and anti-inflammatory properties. In addition, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to inhibit the activity of acetylcholinesterase and tyrosinase, which are enzymes involved in the pathogenesis of Alzheimer's disease and skin pigmentation disorders, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate also exhibits low toxicity and is relatively inexpensive compared to other compounds. However, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has some limitations for use in lab experiments. It has a low solubility in water, which can limit its use in aqueous systems. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is also volatile, which can make it difficult to handle and store.
Orientations Futures
There are several future directions for the study of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate. One potential direction is the exploration of its potential applications in the treatment of cancer. In vitro studies have shown that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exhibits anticancer activity against various cancer cell lines. Another potential direction is the study of its potential applications in the treatment of skin pigmentation disorders. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. Finally, the study of the mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is an important future direction, as it will provide insights into its biological effects and potential applications.
Méthodes De Synthèse
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate can be synthesized through various methods, including esterification of geraniol with formic acid, direct condensation of geranyl alcohol with formic acid, and transesterification of geranyl acetate with formic acid. Among these methods, the esterification of geraniol with formic acid is the most commonly used method for the synthesis of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate.
Applications De Recherche Scientifique
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology. In chemistry, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is used as a starting material for the synthesis of various organic compounds, including terpenoids and esters. In biology, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In pharmacology, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
1112-99-8 |
|---|---|
Nom du produit |
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate |
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate |
InChI |
InChI=1S/C16H26O2/c1-6-16(5,18-13-17)12-8-11-15(4)10-7-9-14(2)3/h6,9,11,13H,1,7-8,10,12H2,2-5H3 |
Clé InChI |
GJPVEZJRYIBIOD-RBFDBLARSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC[C@@](C)(C=C)OC=O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
Autres numéros CAS |
1112-99-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



